molecular formula C12H13ClO2 B1407660 4-(4-Ethylphenyl)-4-oxobutanoyl chloride CAS No. 1429309-47-6

4-(4-Ethylphenyl)-4-oxobutanoyl chloride

Cat. No. B1407660
CAS RN: 1429309-47-6
M. Wt: 224.68 g/mol
InChI Key: FSBXLXWDGVMXSB-UHFFFAOYSA-N
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Description

“4-(4-Ethylphenyl)-4-oxobutanoyl chloride” is a complex organic compound. It likely contains a benzene ring due to the presence of the term “phenyl” in its name. The “4-Ethylphenyl” part suggests a benzene ring with an ethyl group attached to the 4th carbon. The “4-oxobutanoyl chloride” part suggests a four-carbon chain with a ketone (oxo) group and a carboxyl chloride group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzene rings are known to undergo electrophilic aromatic substitution reactions, and carboxyl chloride groups can react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, boiling point, solubility, and reactivity could be predicted based on the properties of similar compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a reactant in a chemical reaction, its mechanism of action would involve its reactivity towards other chemicals. If it’s used in a biological context, its mechanism of action would depend on how it interacts with biological molecules .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting chemical or biological properties, it could be the subject of further study .

properties

IUPAC Name

4-(4-ethylphenyl)-4-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-9-3-5-10(6-4-9)11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBXLXWDGVMXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenyl)-4-oxobutanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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